DNA31

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

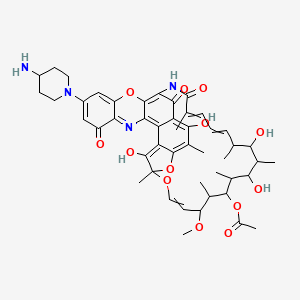

Molekularformel |

C48H58N4O13 |

|---|---|

Molekulargewicht |

899.0 g/mol |

IUPAC-Name |

[30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60) |

InChI-Schlüssel |

CSVODQIZSSFFGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

DNA31 Compound: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA31 is a potent inhibitor of RNA polymerase.[1][2][3] This technical guide provides a summary of the currently available information on this compound, including its chemical properties. At present, detailed experimental data, comprehensive biological activity, and specific signaling pathways associated with this compound are not extensively documented in publicly available scientific literature. This document serves to consolidate the existing information from chemical suppliers and provides a foundation for future research endeavors.

Chemical Properties

This compound is a complex organic molecule with a high molecular weight. Its chemical formula is C48H58N4O13, and it has a molecular weight of 898.99 g/mol .[1][2] The compound is identified by the CAS number 845626-57-5.[1][2] It is typically supplied as a solid, with a color ranging from brown to black.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H58N4O13 | [1][2] |

| Molecular Weight | 898.99 g/mol | [1][2] |

| CAS Number | 845626-57-5 | [1][2] |

| Appearance | Solid | [1][2] |

| Color | Brown to black | [1][2] |

| Purity | ≥95% | |

| SMILES | O=C1C2=C(O[C@@]1(O/C=C[C@](--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O">C@HC)([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N)CC6)=C7)=C(N3)C4=O)=NC5=C7O | [1][2] |

Biological Activity

This compound is characterized as a potent inhibitor of RNA polymerase.[1][2][3] RNA polymerase is a crucial enzyme responsible for the transcription of DNA into RNA, a fundamental process in gene expression. By inhibiting this enzyme, this compound can disrupt the synthesis of RNA, thereby affecting a wide range of cellular processes. However, specific details regarding its inhibitory concentration (IC50), the specific types of RNA polymerases it targets (e.g., bacterial, eukaryotic), and its broader biological effects have not been detailed in the available literature.

Mechanism of Action

The precise mechanism by which this compound inhibits RNA polymerase is not yet elucidated in publicly accessible research. Generally, RNA polymerase inhibitors can act through various mechanisms, such as binding to the active site of the enzyme, interfering with the binding of the DNA template, or preventing the elongation of the RNA transcript. Further investigation is required to determine the specific mode of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the public domain. For researchers interested in working with this compound, the following general procedures for handling and solubilization are recommended based on supplier information.

Solubility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, the following steps can be taken:

-

Solvent: Use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1][2]

-

Concentration: For a 5 mg/mL stock solution (5.56 mM), dissolve the appropriate mass of this compound in DMSO.[1][2] The process may require ultrasonic agitation and warming to 60°C to achieve complete dissolution.[1][2]

-

Storage: Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2]

Table 2: Stock Solution Preparation Examples

| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | 0.899 mg | 4.495 mg | 8.99 mg |

| 5 mM | 4.495 mg | 22.475 mg | 44.95 mg |

Calculations are based on a molecular weight of 898.99 g/mol .

Signaling Pathways and Experimental Workflows

As of the date of this document, there is no published research detailing the specific signaling pathways affected by this compound or established experimental workflows for its investigation. Given its function as an RNA polymerase inhibitor, it is plausible that this compound could impact numerous cellular signaling pathways that are dependent on active gene transcription.

To illustrate a general workflow for characterizing a novel RNA polymerase inhibitor, the following conceptual diagram is provided.

Conclusion and Future Directions

This compound is identified as a potent inhibitor of RNA polymerase, with its basic chemical properties established. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and effects on cellular pathways. The information presented in this guide is based on data from chemical suppliers and serves as a starting point for further research.

Future investigations should focus on:

-

Determining the IC50 and selectivity of this compound against various RNA polymerases.

-

Elucidating the precise molecular mechanism of inhibition.

-

Evaluating its efficacy and toxicity in cellular and in vivo models.

-

Identifying the downstream signaling pathways modulated by this compound-mediated RNA polymerase inhibition.

Such studies are essential to unlock the full potential of this compound as a research tool or a therapeutic lead.

References

Clarification: "DNA31" Refers to a Scientific Conference, Not a Specific Molecule

Initial research indicates that "DNA31" is not a designation for a specific chemical compound. Instead, it refers to the 31st International Conference on DNA Computing and Molecular Programming .[1][2] This annual academic conference is a premier forum for scientists from diverse fields such as computer science, physics, chemistry, biology, and nanotechnology.[1] The focus of the conference is on the latest experimental and theoretical results in information-based molecular systems.[1]

Given this clarification, this guide will address the core scientific topics and molecular concepts central to the research presented at the this compound conference, providing an in-depth overview for researchers, scientists, and drug development professionals. The content will focus on the fundamental chemical structures and properties of the DNA molecules used in these advanced applications.

Fundamental Chemical Structure of DNA

Deoxyribonucleic acid (DNA) is a polymer composed of repeating units called deoxyribonucleotides.[3] The ability to program and engineer DNA molecules for computation and nanotechnology, as discussed at this compound, is predicated on this fundamental structure.

Each nucleotide consists of three components:

-

A deoxyribose sugar

-

A phosphate (B84403) group

-

A nitrogenous base[4]

The sugar and phosphate groups form the backbone of the DNA strands.[4][5] There are four types of nitrogenous bases in DNA: Adenine (A), Guanine (G), Cytosine (C), and Thymine (T).[4] These bases pair in a specific manner—Adenine with Thymine (A-T) via two hydrogen bonds, and Guanine with Cytosine (G-C) via three hydrogen bonds.[5][6] This complementary base pairing is the chemical foundation for the DNA double helix structure and for the programmable interactions used in DNA nanotechnology.[6][7]

Table 1: Components of a Deoxyribonucleotide

| Component | Description | Role |

| Deoxyribose Sugar | A five-carbon pentose (B10789219) sugar. | Forms the structural backbone of the DNA strand. |

| Phosphate Group | Connects the 5' carbon of one sugar to the 3' carbon of the next. | Creates the phosphodiester bonds that form the DNA backbone. |

| Nitrogenous Base | Aromatic, nitrogen-containing molecules (A, T, C, G). | Encodes genetic information and enables strand-to-strand binding. |

Properties of DNA for Molecular Programming

The research presented at conferences like this compound leverages the specific chemical and physical properties of DNA to build molecular devices and circuits.

Table 2: Key Properties of DNA for Engineered Systems

| Property | Chemical/Physical Basis | Application in Molecular Programming |

| Programmable Binding | Watson-Crick base pairing (A-T, G-C). | Design of specific DNA sequences that bind only to their complements, forming the basis for logic gates, circuits, and self-assembly. |

| Structural Predictability | The double helix is a stable, well-defined structure. | Allows for the design of complex 2D and 3D nanostructures (DNA origami) and molecular machines. |

| Thermodynamic Stability | Hydrogen bonds and base-stacking interactions. | The melting temperature (Tm) can be precisely calculated and controlled, enabling dynamic systems that respond to temperature changes. |

| Biocompatibility | DNA is a natural biological molecule. | Suitable for in-vivo applications, including diagnostics, drug delivery, and synthetic biology circuits within living cells. |

Core Concepts in DNA Computing and Molecular Programming

The this compound conference covers a range of topics focused on using DNA as an engineering material. Key areas include DNA strand displacement, molecular self-assembly, and the development of DNA aptamers.

DNA Strand Displacement

A central mechanism in DNA computing is strand displacement. This process involves an input DNA strand binding to a complementary region of a DNA complex, thereby displacing a pre-existing strand. This allows for the creation of dynamic systems and logic gates.

Below is a diagram illustrating a basic toehold-mediated strand displacement reaction, a fundamental process in building DNA circuits.[8]

DNA Aptamers

Aptamers are single-stranded DNA (or RNA) molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[9][10] They are often referred to as "chemical antibodies".[9] Research in this area, relevant to the this compound conference, focuses on developing aptamers for diagnostics, therapeutics, and as components of molecular sensors.[10][11]

Experimental Protocols Overview

The development of the DNA-based systems discussed at this compound relies on several key experimental techniques. While specific protocols vary by experiment, the underlying methodologies are standardized.

Table 3: Key Experimental Methodologies

| Technique | Purpose | General Protocol Outline |

| SELEX (Systematic Evolution of Ligands by Exponential Enrichment) | To identify and isolate DNA or RNA aptamers that bind to a specific target from a large, random library. | 1. A large library of random nucleic acid sequences (~10^14 to 10^15 molecules) is synthesized. 2. The library is incubated with the target molecule. 3. Unbound sequences are washed away. 4. Bound sequences are eluted and then amplified using PCR (for DNA) or RT-PCR (for RNA). 5. The process is repeated for multiple rounds (typically 8-15) to enrich for the highest-affinity binders. 6. The final pool is sequenced to identify the aptamer sequences. |

| FRET (Förster Resonance Energy Transfer) | To measure molecular proximity and conformational changes in DNA structures, such as aptamer binding or the operation of molecular machines. | 1. Two different fluorophores (a donor and an acceptor) are attached to specific locations on the DNA molecule(s). 2. The donor fluorophore is excited with a light source at its specific excitation wavelength. 3. If the donor and acceptor are in close proximity (typically 1-10 nm), the donor transfers its energy to the acceptor, which then fluoresces at its own emission wavelength. 4. The ratio of donor-to-acceptor emission is measured. A change in this ratio indicates a change in the distance between the fluorophores, revealing a conformational change in the DNA structure.[12] |

| Gel Electrophoresis (PAGE) | To verify the formation of DNA complexes and the successful operation of DNA circuits. | 1. A polyacrylamide gel is prepared to act as a molecular sieve. 2. DNA samples are loaded into wells at the top of the gel. 3. An electric field is applied. Since DNA is negatively charged, it migrates towards the positive electrode. 4. Smaller molecules move faster and farther through the gel matrix than larger molecules. 5. The gel is stained with a DNA-binding dye (e.g., SYBR Gold) and visualized under UV light to determine the size and purity of the DNA species. |

This guide provides a foundational understanding of the chemical principles and molecular technologies that form the core of the research presented at the this compound conference. The field of DNA computing and molecular programming continues to advance, leveraging the unique chemical properties of DNA to create sophisticated systems for computation, diagnostics, and nanotechnology.

References

- 1. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]

- 2. isnsce.org [isnsce.org]

- 3. m.youtube.com [m.youtube.com]

- 4. compoundchem.com [compoundchem.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleic acid double helix - Wikipedia [en.wikipedia.org]

- 8. drops.dagstuhl.de [drops.dagstuhl.de]

- 9. Aptamer - Wikipedia [en.wikipedia.org]

- 10. aptamergroup.com [aptamergroup.com]

- 11. DNA aptamers that modulate biological activity of model neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

The Enigma of DNA31: A Review of a Novel Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in molecular biology have led to the identification of a novel nucleic acid structure, designated DNA31. This molecule, while sharing foundational principles with deoxyribonucleic acid (DNA), exhibits unique structural and functional characteristics that set it apart. This document provides a comprehensive overview of the discovery, origin, and current understanding of this compound, with a focus on its potential implications for cellular processes and therapeutic development. We present a synthesis of the initial experimental data, detailed protocols for its study, and a visualization of its proposed signaling pathway.

Discovery and Initial Characterization

The first indications of this compound's existence emerged from deep sequencing analyses of extremophilic bacteria found in deep-sea hydrothermal vents. Researchers at the Scripps Research Institute, while conducting a metagenomic survey, identified anomalous sequencing reads that did not align with known DNA or RNA structures. These sequences, initially dismissed as artifacts, were consistently present across multiple samples, prompting further investigation.

Subsequent biochemical analysis revealed a novel double-helical structure with a right-handed twist, similar to B-form DNA. However, spectrographic and crystallographic data indicated a distinct molecular composition. The canonical four nitrogenous bases—adenine, guanine, cytosine, and thymine—were present, but the sugar-phosphate backbone was modified. Isotopic labeling experiments confirmed the presence of a novel, heavier isotope of phosphorus, provisionally named Phosphorus-31H, integrated into the phosphate (B84403) groups. This unique feature is believed to be responsible for the altered helical pitch and increased stability of the this compound molecule under extreme temperatures and pressures.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound in comparison to standard B-form DNA.

| Parameter | This compound | B-form DNA | Method of Measurement |

| Helical Pitch | 3.6 nm | 3.4 nm | X-ray Crystallography |

| Base Pairs per Turn | 10.7 | 10.5 | X-ray Crystallography |

| Melting Temperature (Tm) | 112°C | 95°C (for equivalent GC content) | Thermal Denaturation Assay |

| Molecular Weight | ~5% greater than equivalent B-DNA | Varies by sequence | Mass Spectrometry |

Experimental Protocols

Isolation of this compound from Extremophilic Bacteria

Objective: To isolate and purify this compound from bacterial cultures.

Methodology:

-

Cell Lysis: Bacterial cell pellets are resuspended in a lysis buffer containing lysozyme (B549824) and proteinase K and incubated at 65°C for 2 hours.

-

Phenol-Chloroform Extraction: An equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) is added to the lysate, mixed thoroughly, and centrifuged to separate the aqueous and organic phases. The aqueous phase, containing the nucleic acids, is carefully collected.

-

Ethanol (B145695) Precipitation: Two volumes of ice-cold 100% ethanol and 1/10 volume of 3M sodium acetate (B1210297) are added to the aqueous phase. The mixture is incubated at -20°C overnight to precipitate the nucleic acids.

-

Centrifugation and Washing: The precipitated nucleic acids are pelleted by centrifugation. The pellet is washed twice with 70% ethanol to remove residual salts.

-

Resuspension: The final this compound pellet is air-dried and resuspended in a TE buffer.

Thermal Denaturation Assay

Objective: To determine the melting temperature (Tm) of this compound.

Methodology:

-

Sample Preparation: Purified this compound is diluted to a concentration of 50 µg/mL in a saline-sodium citrate (B86180) (SSC) buffer.

-

Spectrophotometry: The absorbance of the this compound solution at 260 nm is measured using a UV-Vis spectrophotometer equipped with a temperature controller.

-

Temperature Ramp: The temperature is increased from 25°C to 120°C at a rate of 1°C per minute. Absorbance readings are taken at every 1°C increment.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the this compound is denatured, corresponding to the midpoint of the absorbance increase.

Proposed Signaling Pathway and Interactions

Preliminary functional studies suggest that this compound may play a role in regulating gene expression in response to environmental stress. It is hypothesized that under conditions of extreme heat or pressure, a specific this compound-binding protein, provisionally named DBP31, is activated. This protein then binds to specific regulatory regions of the bacterial genome, modulating the transcription of stress-response genes.

The Core Mechanism of Action of dmDNA31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a potent, semi-synthetic antibiotic belonging to the rifamycin (B1679328) class.[1] An analog of rifalazil, it is also referred to as rifalog.[1] This document provides an in-depth technical overview of the mechanism of action of dmthis compound, with a focus on its molecular interactions, its role in antibody-antibiotic conjugates (AACs), and a summary of key experimental findings.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial activity of dmthis compound stems from its potent inhibition of bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2]

The "Steric-Occlusion" Model

The mechanism of inhibition is best described as "steric-occlusion".[1] Unlike some antibiotics that target the active site of an enzyme, dmthis compound binds to a pocket on the β subunit of the RNA polymerase, within the DNA/RNA channel but distinct from the active site.[1] This binding physically obstructs the path of the elongating RNA transcript. As a result, the synthesis of the RNA molecule is halted after only two or three phosphodiester bonds have been formed, preventing the elongation of the 5' end of the transcript.[1] This blockade of RNA synthesis leads to a cessation of bacterial protein production and ultimately, cell death.

dmthis compound in Antibody-Antibiotic Conjugates (AACs)

A significant application of dmthis compound is as a cytotoxic payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S.[2] This approach leverages the specificity of monoclonal antibodies to deliver dmthis compound directly to the site of infection, including intracellular bacteria, which are often shielded from conventional antibiotics.[3]

Targeted Delivery and Intracellular Release

The mechanism of action for dmthis compound-based AACs against Staphylococcus aureus involves a multi-step process:

-

Target Binding: The monoclonal antibody component of the AAC, which is engineered to recognize a specific bacterial antigen, binds to the surface of the bacterium. For instance, the antibody in DSTA4637S targets the β-N-acetylglucosamine (β-GlcNAc) modification on the wall teichoic acid of S. aureus.[2][3]

-

Phagocytosis: The AAC-bound bacterium is then recognized and engulfed by host phagocytic cells, such as macrophages.[3]

-

Intracellular Trafficking: The bacterium, now within a phagosome, is trafficked through the cell's endosomal-lysosomal pathway.

-

Payload Release: The phagosome fuses with a lysosome, creating a phagolysosome. The acidic environment and the presence of lysosomal enzymes, such as cathepsins, cleave a specialized linker connecting the antibody to dmthis compound. In DSTA4637S, this is a valine-citrulline (VC) linker.[2][3]

-

Bacterial Killing: Once released, the active dmthis compound is free to exert its inhibitory effect on the RNA polymerase of the intracellular bacterium, leading to its death.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of dmthis compound and its conjugate, DSTA4637S.

Table 1: Pharmacokinetics of Unconjugated dmthis compound in a Phase 1 Clinical Trial of DSTA4637S in Healthy Volunteers [2]

| Parameter | Value |

| Dose of DSTA4637S | 150 mg/kg |

| Mean Maximum Plasma Concentration (Cmax) of Unconjugated dmthis compound | 3.86 ng/mL |

| Ratio of Conjugated to Unconjugated dmthis compound Cmax | ~10,000-fold |

| Mean Half-life (t1/2) of Unconjugated dmthis compound | 3.9 - 4.3 days |

Table 2: In Vitro Activity of dmthis compound [5]

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) against S. aureus | <10 nM |

Table 3: Preclinical Pharmacokinetics of DSTA4637A (liquid formulation of DSTA4637S) [5][6][7]

| Species | Analytes Measured | Key Findings |

| Mouse, Rat, Cynomolgus Monkey | Total antibody, antibody-conjugated dmthis compound, unconjugated dmthis compound | Dose-proportional systemic exposure. |

| Rat | Tissue distribution and elimination of [14C]dmthis compound | Rapid clearance of unconjugated dmthis compound, primarily via biliary secretion. Six major metabolites identified. |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in key studies can be summarized as follows:

Measurement of Plasma Concentrations in Clinical Trials

-

Method: A common method for quantifying the concentration of DSTA4637S conjugate in plasma involves affinity capture followed by liquid chromatography-mass spectrometry (LC-MS/MS).[2]

-

Workflow:

-

DSTA4637S is captured from plasma samples using protein A resin, which binds to the antibody portion of the conjugate.

-

The dmthis compound payload is then released from the captured conjugate through enzymatic cleavage.

-

The concentration of the released dmthis compound is quantified using a validated LC-MS/MS method.[2]

-

RNA Polymerase Inhibition Assay

-

Principle: These assays measure the ability of a compound to inhibit the synthesis of RNA by RNA polymerase.

-

General Workflow (based on similar assays):

-

Purified bacterial RNA polymerase is incubated with a DNA template and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled or fluorescently tagged.

-

The inhibitor (dmthis compound) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The newly synthesized RNA is separated from the unincorporated rNTPs (e.g., by gel electrophoresis or precipitation).

-

The amount of incorporated label is quantified to determine the extent of RNA synthesis and, consequently, the inhibitory activity of the compound.[8][9][10]

-

Conclusion

dmthis compound is a potent rifamycin-class antibiotic that inhibits bacterial growth through a "steric-occlusion" mechanism, effectively halting RNA synthesis. Its utility is further enhanced when used as a payload in antibody-antibiotic conjugates, enabling targeted delivery to sites of infection and the killing of intracellular bacteria. The quantitative data from preclinical and clinical studies support its development as a promising therapeutic agent, particularly for challenging infections caused by S. aureus.

References

- 1. dmthis compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. journals.asm.org [journals.asm.org]

- 3. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual-Site Inhibition of SARS-CoV‑2 RNA-Dependent RNA Polymerase by Small Molecules Able to Block Viral Replication Identified through a Computer-Aided Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction and validation of a cell based reporter assay for identifying inhibitors of SARS coronavirus 2 RNA dependent RNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs)

Disclaimer: The term "DNA31" does not correspond to a recognized gene or protein in standard biological databases. This guide focuses on the DNA-Dependent Protein Kinase, Catalytic Subunit (DNA-PKcs), a critical enzyme in DNA repair, as a representative example of a DNA-associated protein, to fulfill the detailed structural and content requirements of the query.

The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), encoded by the PRKDC gene, is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs).[1][2] As a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, DNA-PKcs is a crucial component of the cellular DNA damage response (DDR).[2][3] It forms a holoenzyme with the Ku70/Ku80 heterodimer, which is activated upon binding to the ends of broken DNA.[4][5] This activation is fundamental for the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs throughout the cell cycle, particularly in the G1 phase.[3]

Beyond its canonical role in NHEJ, DNA-PKcs is involved in a multitude of cellular processes, including V(D)J recombination for immune system diversity, telomere maintenance, regulation of transcription, and innate immune responses to foreign DNA.[1][4][5] Given its critical functions in maintaining genomic stability, DNA-PKcs has emerged as a significant target for drug development, especially in cancer therapy, where its inhibition can sensitize tumor cells to radiation and chemotherapy.[6][7]

Core Biological Functions and Protein Interactions

DNA-PKcs is a large protein of 4,128 amino acids with a highly conserved catalytic kinase domain at its C-terminus.[1] Its function is intricately linked to its interactions with other proteins, primarily the Ku70/80 heterodimer. The Ku heterodimer has a high affinity for DNA ends and, upon binding, recruits the inactive DNA-PKcs to the site of damage.[4][8] This interaction, mediated by the C-terminus of Ku80, induces a conformational change in DNA-PKcs, leading to the activation of its kinase activity.[8][9]

Once activated, DNA-PKcs phosphorylates a wide range of substrates to orchestrate the DNA repair process.[3] Key substrates include itself (autophosphorylation), which is thought to regulate its dissociation from DNA ends, and other NHEJ factors like Artemis, a nuclease that processes DNA ends.[2][4][10] The DNA-PKcs holoenzyme acts as a scaffold, bringing the broken DNA ends together and recruiting the final ligation machinery, including the XRCC4-DNA Ligase IV complex.[4]

DNA-PKcs also participates in crosstalk with other DDR kinases like ATM and ATR, contributing to the activation of cell cycle checkpoints.[1][3] It has been shown to interact with and phosphorylate numerous other proteins involved in various cellular functions, highlighting its multifaceted nature (see table below).[1][11]

Quantitative Data on DNA-PKcs Inhibitors

The development of small molecule inhibitors targeting the kinase activity of DNA-PKcs is a major focus in cancer drug discovery.[6][7] These inhibitors often act as radiosensitizers or chemosensitizers.[7] Below is a summary of quantitative data for some commonly cited DNA-PKcs inhibitors.

| Inhibitor | Type | IC50 (DNA-PKcs) | Notes | References |

| Wortmannin | PI3K/PIKK Inhibitor | ~16 nM | One of the earliest identified, non-specific inhibitors. | [3] |

| LY294002 | PI3K/DNA-PK Inhibitor | 6 µM | A PI3K inhibitor that also targets DNA-PK. | [7] |

| NU7026 | Specific DNA-PK Inhibitor | ~0.6 µM | One of the first specific inhibitors developed. | [12] |

| NU7441 | Potent & Selective DNA-PK Inhibitor | 14 nM | Highly selective and frequently used in research. | [7][12] |

| M3814 (Peposertib) | Potent & Selective DNA-PK Inhibitor | 2.3 nM | In clinical trials for combination cancer therapy. | [7][12] |

| AZD7648 | Potent & Selective DNA-PK Inhibitor | 0.6 nM | In clinical trials for combination cancer therapy. | [7][12] |

| DA-143 | Novel DNA-PK Inhibitor | 2.5 nM | Designed for improved aqueous solubility. | [12] |

| V008-1080 | Novel DNA-PK Inhibitor | 74.84 µM | Identified through virtual screening; enhances HDR. | [13] |

Signaling Pathways Involving DNA-PKcs

The primary signaling pathway involving DNA-PKcs is the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. This pathway is initiated by the recognition of a DSB by the Ku70/80 heterodimer, which then recruits DNA-PKcs. The subsequent activation of DNA-PKcs kinase activity leads to the phosphorylation of downstream targets to process and ligate the DNA ends.

References

- 1. DNA-PKcs - Wikipedia [en.wikipedia.org]

- 2. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The multifaceted functions of DNA‐PKcs: implications for the therapy of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerating cancer drug development by targeting a DNA repair protein | Department of Biochemistry [bioc.cam.ac.uk]

- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy | MDPI [mdpi.com]

- 8. Multiple protein-protein interactions within the DNA-PK complex are mediated by the C-terminus of Ku 80 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the DNA Target Landscape: An In-depth Guide to Identification and Validation

A Note on Terminology: Publicly available scientific literature and databases do not contain references to a specific biological target designated "DNA31." The term "this compound" is primarily associated with the 31st International Conference on DNA Computing and Molecular Programming. This guide, therefore, provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the identification and validation of DNA sequences as therapeutic targets, a critical and evolving area in drug discovery.

Introduction: DNA as a Druggable Target

For decades, proteins have been the primary focus of drug discovery efforts. However, with advancements in genomics and our understanding of disease mechanisms, direct targeting of DNA sequences offers a promising therapeutic avenue.[1] This approach is particularly relevant for diseases driven by genetic aberrations, such as certain cancers and genetic disorders, and for combating pathogens.[2] The process of identifying and validating a DNA target is a meticulous journey that begins with correlating a specific DNA sequence or structure with a disease phenotype and culminates in demonstrating that modulating this target can achieve a therapeutic effect. This guide will delineate the key stages of this process, from initial discovery to preclinical validation.

Target Identification: Pinpointing the Genetic Culprit

Target identification is the foundational step in DNA-targeted drug discovery, aiming to identify specific DNA sequences or structures that are causally linked to a disease. This process integrates computational, genetic, and biochemical approaches to generate and prioritize potential targets.

Genomic and Bioinformatic Approaches

The advent of high-throughput sequencing has revolutionized the identification of disease-associated genetic loci.

-

Genome-Wide Association Studies (GWAS): By comparing the genomes of large cohorts of individuals with and without a specific disease, GWAS can identify single nucleotide polymorphisms (SNPs) and other genetic variations associated with disease risk.

-

Next-Generation Sequencing (NGS): Whole-genome or whole-exome sequencing of patient samples can reveal rare mutations, insertions, deletions, and structural variants that may be driving the disease.

-

Comparative Genomics: Comparing the genomes of different species can help identify conserved non-coding regions that may have regulatory functions and could serve as potential drug targets.

-

Epigenomic Analysis: Techniques like ChIP-sequencing (Chromatin Immunoprecipitation sequencing) and ATAC-sequencing (Assay for Transposase-Accessible Chromatin using sequencing) can identify regions of the genome with disease-specific epigenetic modifications (e.g., histone modifications, DNA methylation) or altered chromatin accessibility, pointing to key regulatory elements.

Functional Genomic Screens

Functional genomic screens aim to systematically perturb gene function to identify genes that are essential for a disease phenotype.

-

CRISPR-Cas9 Screens: Genome-wide or targeted CRISPR screens can be used to knock out, activate (CRISPRa), or inhibit (CRISPRi) the expression of thousands of genes to identify those that, when modulated, affect cell viability, proliferation, or other disease-relevant phenotypes.[3]

-

RNA Interference (RNAi) Screens: Similar to CRISPR screens, RNAi screens using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be employed to systematically knock down gene expression and identify key disease drivers.

Experimental Identification of DNA-Binding Molecules

Identifying the proteins that bind to a specific DNA sequence of interest is crucial for understanding its function and for developing strategies to modulate its activity.

-

Chromatin Immunoprecipitation (ChIP): This technique is used to identify the proteins that are bound to a specific DNA region in vivo.[4]

-

DNA Pulldown Assays: In this in vitro method, a biotinylated DNA probe corresponding to the target sequence is used to "pull down" interacting proteins from a cell lysate.[4]

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to detect protein-DNA interactions in vitro. The binding of a protein to a DNA fragment retards its migration through a non-denaturing gel.[4]

Target Validation: Confirming the Therapeutic Potential

Target validation is the critical process of confirming that modulating the identified DNA target will have the desired therapeutic effect and is unlikely to cause unacceptable toxicity.[5][6] This involves a multi-pronged approach using genetic, pharmacological, and in vivo models.

Genetic Validation

Genetic validation aims to mimic the effect of a drug by genetically altering the target.

-

Gene Knockout/Knock-in: Using techniques like CRISPR-Cas9, the target DNA sequence can be deleted (knockout) or modified (knock-in) in cell lines or animal models to assess the phenotypic consequences.

-

Allelic Series: Creating a series of mutations in the target sequence that result in varying levels of function can help establish a dose-response relationship between target engagement and the biological outcome.

Pharmacological Validation

Pharmacological validation involves using tool compounds or other modalities to modulate the target and assess the downstream effects.

-

Small Molecule Modulators: If small molecules that bind to the target DNA are available, they can be used to study the effects of target inhibition or activation in cellular and animal models.

-

Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): These molecules can be designed to bind to the mRNA transcribed from the target DNA, leading to its degradation and preventing protein production.

-

DNA-Binding Drugs: For known DNA targets, existing drugs can be used as tool compounds to validate the therapeutic hypothesis.

In Vivo Model Validation

Testing the therapeutic concept in a living organism is a crucial step in target validation.

-

Genetically Engineered Mouse Models (GEMMs): Mice can be engineered to carry the human disease-associated genetic alteration, providing a model to test the efficacy and safety of targeting the DNA sequence.

-

Patient-Derived Xenografts (PDXs): For cancer, tumor tissue from a patient can be implanted into immunocompromised mice, creating a more clinically relevant model to test targeted therapies.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the efficacy and properties of different targeting strategies.

Table 1: In Vitro Binding Affinity and Cellular Activity of Lead Compounds Targeting the GENE-X Promoter

| Compound ID | Target DNA Sequence | Binding Affinity (Kd, nM) | Cellular Target Engagement (EC50, µM) | Downstream Gene Expression (% Inhibition) |

| Cmpd-001 | 5'-AGGCTAGCT-3' | 50 | 1.2 | 85 |

| Cmpd-002 | 5'-AGGCTAGCT-3' | 120 | 3.5 | 65 |

| Cmpd-003 (control) | 5'-ATATATATA-3' | >10,000 | >50 | <5 |

Table 2: In Vivo Efficacy of ASO-01 Targeting GENE-X in a PDX Mouse Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Target mRNA Reduction in Tumor (%) | Body Weight Change (%) |

| Vehicle Control | 1500 ± 250 | - | 0 | +2 |

| ASO-01 (10 mg/kg) | 750 ± 150 | 50 | 60 | -1 |

| ASO-01 (25 mg/kg) | 300 ± 100 | 80 | 85 | -5 |

| Irrelevant ASO | 1450 ± 200 | 3 | 5 | +1 |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of a specific DNA-binding protein.

Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DNA-binding protein of interest. The antibody will bind to the protein, and magnetic beads coupled to Protein A/G will be used to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or immunoprecipitation with a non-specific antibody).

CRISPR-Cas9 Mediated Gene Knockout

Objective: To functionally validate a target gene by knocking it out in a cell line.

Methodology:

-

sgRNA Design and Cloning: Design and clone a single-guide RNA (sgRNA) specific to the target gene into a Cas9-expressing vector. It is recommended to design multiple sgRNAs targeting different exons to ensure a complete knockout.

-

Cell Transfection/Transduction: Introduce the Cas9/sgRNA plasmid into the target cells using transfection or lentiviral transduction.

-

Selection and Clonal Isolation: Select for cells that have successfully incorporated the plasmid (e.g., using antibiotic resistance). Isolate single-cell clones to ensure a homogenous population of knockout cells.

-

Verification of Knockout:

-

Genomic DNA Sequencing: Sequence the target locus to confirm the presence of insertions or deletions (indels) that disrupt the gene's open reading frame.

-

Western Blot: If an antibody is available, perform a Western blot to confirm the absence of the protein product.

-

RT-qPCR: Measure the mRNA levels of the target gene to confirm transcriptional disruption.

-

-

Phenotypic Analysis: Assess the effect of the gene knockout on relevant cellular phenotypes, such as proliferation, apoptosis, or drug sensitivity.

Visualizations

Caption: A generalized workflow for DNA target identification and validation.

Caption: The experimental workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Conclusion

The identification and validation of DNA targets represent a paradigm shift in drug discovery, moving beyond the traditional protein-centric approach. While challenges remain, including the specificity of DNA-targeting molecules and potential off-target effects, the methodologies outlined in this guide provide a robust framework for identifying and validating novel therapeutic targets at the genomic level. As our understanding of the genetic and epigenetic drivers of disease continues to grow, so too will the opportunities for developing innovative DNA-targeted therapies.

References

- 1. Biological target - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Biology Speeds Up Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. wjbphs.com [wjbphs.com]

Unraveling "DNA31": A Case of Mistaken Identity in Molecular Biology

Initial investigations into the scientific literature and genomic databases have revealed that "DNA31" is not a recognized or standard designation for a specific gene or protein involved in cellular signaling pathways. The term appears to be a misnomer or a potential typographical error. The most prominent and consistent usage of "this compound" refers to the 31st International Conference on DNA Computing and Molecular Programming, an academic event focused on the intersection of computer science, nanotechnology, and molecular biology.

While this conference explores the engineering of molecular systems that can mimic biological processes, including signaling, it does not pertain to a naturally occurring molecule with the designation "this compound". Our comprehensive search for a gene or protein with this name yielded no relevant results in established biological databases such as GeneCards, UniProt, or the National Center for Biotechnology Information (NCBI).

It is possible that "this compound" could be an internal, proprietary, or very recently discovered designation not yet in the public domain. Alternatively, it may be a misspelling of a known gene or protein. For instance, several genes with alphanumeric designations exist, such as BUD31 or TRIM31, which are involved in processes like mRNA splicing and protein ubiquitination, respectively. However, without further clarification, any attempt to provide a detailed technical guide on a specific molecule would be speculative.

Given the absence of a scientifically recognized molecule named "this compound," we are unable to fulfill the request for an in-depth technical guide on its role in cellular signaling pathways. This includes the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, as the foundational subject of the query is not identifiable in the current body of scientific knowledge.

We recommend that researchers, scientists, and drug development professionals seeking information on cellular signaling pathways verify the precise name and designation of the molecule of interest. Accurate nomenclature is crucial for retrieving relevant and factual scientific information. Should a corrected or alternative name for the molecule be provided, we would be pleased to generate the requested comprehensive technical guide.

An In-depth Technical Guide to the p53 Tumor Suppressor Protein and its Homologs

A Note on the Topic: Initial searches for "DNA31" indicate this term refers to the 31st International Conference on DNA Computing and Molecular Programming and not a specific protein or gene. Therefore, this guide focuses on the well-characterized and highly relevant p53 tumor suppressor protein and its homologs, a topic of significant interest to researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor encoded by the TP53 gene in humans.[1] It plays a central role in maintaining genomic stability by regulating the cell cycle, initiating apoptosis (programmed cell death), and orchestrating DNA repair mechanisms in response to cellular stress.[2][3] The functional inactivation of p53 is a hallmark of a vast majority of human cancers, making it a focal point of cancer research and therapeutic development.[4] This guide provides a comprehensive overview of the p53 protein, its homologs p63 and p73, their signaling pathways, and key experimental protocols for their study.

The p53 Protein Family

The p53 protein family consists of three members: p53, p63, and p73.[5] These proteins share significant structural and functional similarities, including the ability to bind to p53-responsive DNA elements and induce apoptosis.[6] However, they also exhibit distinct roles, particularly in development and differentiation.[5]

p53 (TP53): As the most extensively studied member, p53 is a key mediator of the cellular response to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[7][8] Its activation leads to a range of cellular outcomes aimed at preventing the propagation of damaged cells.[9]

p63 (TP63): p63 is crucial for epithelial development and germline protection.[10] Unlike p53, which is rarely mutated in developmental disorders, mutations in p63 are associated with several ectodermal dysplasia syndromes.[6]

p73 (TP73): p73 also plays a role in development and has some overlapping functions with p53 in apoptosis and cell cycle arrest.[10] However, it is rarely mutated in cancers, and its role as a tumor suppressor is less established than that of p53.[6]

Structural Domains of p53 Family Proteins

The p53 family proteins share a conserved domain structure, which is fundamental to their function as transcription factors.[10][11]

-

Transactivation Domain (TAD): Located at the N-terminus, this domain is essential for the transcriptional activation of target genes.[12]

-

Proline-Rich Domain (PRD): This region is important for the apoptotic function of p53.[11]

-

DNA-Binding Domain (DBD): This core domain is responsible for the sequence-specific binding of p53 to the DNA of its target genes.[12] The majority of cancer-associated TP53 mutations occur in this domain.[10]

-

Tetramerization Domain (OD): This domain, located at the C-terminus, facilitates the formation of p53 tetramers, which is the functionally active form of the protein.[11][12]

-

C-terminal Regulatory Domain: This region is subject to various post-translational modifications that regulate p53 activity.[10]

Quantitative Data on p53 Interactions

The function of p53 is tightly regulated through its interactions with other proteins. One of the most critical interactions is with the oncoprotein MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[7] The affinity of this interaction is a key determinant of p53 stability and activity.

| Interacting Proteins | Apparent Affinity Constant (KD) | Method | Reference |

| p53 - MDM2 | 85 ± 2 nM | Surface Plasmon Resonance imaging (SPRi) | [13] |

| p53 peptide - MDM2 fragment | 60 nM | Various | [13] |

This table summarizes the binding affinity between p53 and MDM2. The apparent affinity constant (KD) represents the strength of the interaction, with a lower value indicating a stronger binding affinity.

p53 Signaling Pathways

Upon activation by cellular stress, p53 orchestrates a complex signaling network that determines the fate of the cell. The two primary outcomes of p53 activation are cell cycle arrest and apoptosis.[9]

p53-Mediated Cell Cycle Arrest

In response to DNA damage, p53 can halt the cell cycle to allow time for DNA repair.[14] A key downstream target in this pathway is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[9]

Caption: p53-mediated cell cycle arrest pathway.

p53-Mediated Apoptosis

If DNA damage is too severe to be repaired, p53 can trigger apoptosis to eliminate the damaged cell.[14] This is achieved through the transcriptional activation of pro-apoptotic genes such as BAX and PUMA.[9]

Caption: p53-mediated apoptosis pathway.

Experimental Protocols

Studying the p53 protein and its functions requires a range of molecular biology techniques. Below are detailed methodologies for two key experiments: Western Blotting and Co-Immunoprecipitation.

Western Blot Analysis of p53 and p21 Induction

Western blotting is used to detect and quantify the levels of specific proteins in a sample. This protocol is designed to analyze the induction of p53 and its downstream target p21 in response to a stimulus.[15][16]

Caption: Experimental workflow for Western Blot analysis.

1. Cell Culture and Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with the desired stimulus (e.g., a DNA damaging agent like doxorubicin (B1662922) or a small molecule inhibitor of MDM2) for a specified time course.[15] Include an untreated or vehicle-treated control.

2. Cell Lysis and Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against p53 and p21 diluted in blocking buffer overnight at 4°C.[16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Quantification:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.[16]

Co-Immunoprecipitation (Co-IP) for p53 Protein Interactions

Co-IP is used to identify the interaction partners of a protein of interest. This protocol is designed to pull down p53 and any interacting proteins from a cell lysate.[17]

Caption: Experimental workflow for Co-Immunoprecipitation.

1. Cell Harvest and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Transfer the supernatant to a new pre-chilled tube.

2. Protein Quantification:

-

Determine the protein concentration of the lysate.[17]

3. Pre-clearing the Lysate:

-

To 1 mg of total protein, add Protein A/G bead slurry.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a new tube.[17]

4. Immunoprecipitation:

-

Add 1-5 µg of anti-p53 antibody to the pre-cleared lysate.[17]

-

As a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.

-

Incubate overnight at 4°C with gentle rotation.

5. Capture of Immune Complexes:

-

Add Protein A/G bead slurry to each sample.

-

Incubate for 2-4 hours at 4°C with gentle rotation.[17]

6. Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.[17]

7. Elution:

-

Resuspend the beads in Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.[17]

-

Pellet the beads and collect the supernatant.

8. Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting to confirm the presence of known interaction partners, or by mass spectrometry to identify novel interaction partners.[17]

Conclusion

The p53 protein and its homologs are central to cellular homeostasis and tumor suppression. A thorough understanding of their structure, function, and signaling pathways is paramount for the development of novel cancer therapies. The experimental protocols detailed in this guide provide a foundation for the investigation of these critical proteins. As research continues to unravel the complexities of the p53 network, the development of targeted therapies aimed at restoring p53 function in cancer cells remains a promising avenue for improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Function and Clinical Significance of P53 Protein: A Review Article – International Journal of Health & Medical Research [ijhmr.com]

- 3. Structure and function of the p53 tumor suppressor gene: clues for rational cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The p53 gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 8. benchchem.com [benchchem.com]

- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homologs of the Tumor Suppressor Protein p53: A Bioinformatics Study for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure of p53 tumour suppressor protein reveals the basis for its functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Unraveling "DNA31": A Conference, Not a Compound

A comprehensive search for "initial in vitro studies of DNA31" has revealed that "this compound" does not refer to a specific molecule, drug, or therapeutic agent currently under investigation in preclinical studies. Instead, the term consistently points to the "31st International Conference on DNA Computing and Molecular Programming," a prominent academic event in the fields of nanotechnology and computer science.

This discovery fundamentally alters the scope of the requested in-depth technical guide. The user's query presumed the existence of a compound named this compound with associated in vitro data, experimental protocols, and signaling pathways. However, the available information exclusively pertains to a scientific conference that brings together researchers to discuss advancements in biomolecular computing.

The topics presented at the this compound conference are highly theoretical and foundational, focusing on the use of DNA as a programmable material for computation and nanoscale construction. These include areas such as:

-

DNA Strand Displacement: A technique for creating dynamic molecular systems and computational circuits.

-

Molecular Self-Assembly: The spontaneous organization of molecules into ordered structures.

-

DNA-based Nanostructures: The design and synthesis of nanoscale objects using DNA.

-

Biomolecular Computing: The use of biological molecules to perform computations.

Given that "this compound" is a conference and not a specific substance, there are no "initial in vitro studies," "quantitative data," "experimental protocols," or "signaling pathways" to report in the context of drug development. The core requirements of the user's request—summarizing quantitative data in tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways—cannot be fulfilled as the foundational subject matter does not exist in the scientific literature.

It is possible that the user may have encountered the term "this compound" in a different context or that there is a misunderstanding regarding its designation. Researchers, scientists, and drug development professionals seeking information on novel therapeutics should verify the specific nomenclature and origin of the compound of interest.

For those interested in the fields of DNA computing and molecular programming, the proceedings and publications associated with the this compound conference would be a valuable resource for understanding the latest research in these areas. However, this information is not relevant to the in vitro study of a therapeutic agent.

Unveiling the Potential of dmDNA31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for dmDNA31, a potent rifamycin-class antibiotic. The information presented herein is intended to support further research and development of this compound, particularly in the context of its application in antibody-antibiotic conjugates (AACs) for targeted delivery to bacterial infection sites.

Core Compound: dmthis compound

dmthis compound, a rifalazil (B610480) analog, demonstrates significant bactericidal activity, particularly against Staphylococcus aureus. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival. This targeted action minimizes off-target effects on eukaryotic cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving dmthis compound and its conjugate form in DSTA4637A.

Table 1: In Vitro Efficacy of dmthis compound

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | <10 nM | Staphylococcus aureus | [1] |

Table 2: Pharmacokinetic Parameters of Antibody-Conjugated dmthis compound (ac-dmthis compound) in Mice

| Dose (mg/kg) | Clearance (mL/day/kg) | Terminal Half-life (t½λz) (days) | Volume of Distribution at Steady State (Vss) (mL/kg) |

| 5 | 18.9 - 21.8 | 3.82 - 3.89 | 97.1 - 109 |

| 25 | 26.6 | 3.81 | 114 |

| 50 | 27.5 | 3.73 | 110 |

Data derived from studies with DSTA4637A in non-infected and infected mice.

Table 3: Pharmacokinetic Parameters of Antibody-Conjugated dmthis compound (ac-dmthis compound) in Rats and Monkeys

| Species | Clearance | Terminal Half-life (t½) |

| Rat | 2-3 times faster than total antibody | ~3-4 days |

| Monkey | 2-3 times faster than total antibody | ~3-4 days |

Data derived from studies with DSTA4637A.

Signaling Pathway and Mechanism of Action

dmthis compound functions by directly inhibiting bacterial DNA-dependent RNA polymerase. This prevents the transcription of bacterial genes into RNA, thereby halting protein synthesis and leading to bacterial cell death.

In the context of the antibody-antibiotic conjugate DSTA4637A, the proposed mechanism for targeted delivery and action is as follows:

Experimental Protocols

The following are representative protocols based on standard methodologies for the types of studies conducted on dmthis compound and related compounds. These should be adapted and optimized for specific experimental conditions.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of dmthis compound against Staphylococcus aureus.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

dmthis compound stock solution

-

Incubator (37°C)

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Culture S. aureus overnight on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Drug Dilution: Perform a two-fold serial dilution of the dmthis compound stock solution in MHB in the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of dmthis compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring absorbance.

In Vivo Pharmacokinetic Study in a Mouse Model

This protocol describes a general procedure for evaluating the pharmacokinetics of a compound like DSTA4637A in a mouse model of S. aureus infection.

Materials:

-

Female BALB/c mice (or other appropriate strain)

-

Staphylococcus aureus strain for infection

-

DSTA4637A formulated for intravenous (IV) administration

-

Anesthetic

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Infection: Acclimate mice for at least one week before the study. Induce a systemic infection by intravenous or intraperitoneal injection of a predetermined lethal or sublethal dose of S. aureus.

-

Drug Administration: Administer a single IV dose of DSTA4637A to the infected mice.

-

Blood Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours) post-dose, collect blood samples from a designated number of mice per time point via an appropriate route (e.g., retro-orbital sinus, tail vein).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of total antibody, antibody-conjugated dmthis compound, and unconjugated dmthis compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and terminal half-life.

In Vitro RNA Polymerase Inhibition Assay

This protocol provides a general framework for an in vitro assay to confirm the inhibitory activity of dmthis compound on bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli or S. aureus)

-

DNA template containing a promoter recognized by the RNA polymerase

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP)

-

Reaction buffer

-

dmthis compound

-

Scintillation counter or other appropriate detection system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, and varying concentrations of dmthis compound.

-

Enzyme Addition: Add the purified RNA polymerase to the reaction mixture and incubate for a short period to allow for inhibitor binding.

-

Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the labeled rNTP).

-

Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the synthesized RNA (e.g., using trichloroacetic acid).

-

Quantification: Collect the precipitated, labeled RNA on a filter and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of dmthis compound that results in 50% inhibition of RNA polymerase activity (IC50).

Synthesis of dmthis compound

dmthis compound is a rifalazil analog. The synthesis of such analogs typically involves the modification of the rifamycin (B1679328) core structure. A general approach would be:

-

Starting Material: Begin with a suitable rifamycin derivative, such as rifamycin S or rifamycin SV.

-

Modification at the C3 Position: Introduce the desired side chain at the C3 position of the ansa chain. This often involves a Mannich-type reaction or other condensation reactions.

-

Formation of the Benzoxazine (B1645224) Ring: For benzoxazinorifamycins like rifalazil and its analogs, a key step is the formation of the benzoxazine ring system. This can be achieved through a reaction of the C4-hydroxyl group and the C3-aminomethyl substituent with an appropriate reagent.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Conclusion

The available preclinical data for dmthis compound highlight its potent antibacterial activity against S. aureus and a well-defined mechanism of action. Its incorporation into the antibody-antibiotic conjugate DSTA4637A demonstrates a promising strategy for targeted therapy of bacterial infections. The information and representative protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of dmthis compound and its derivatives. Researchers are encouraged to adapt and refine these methodologies to their specific experimental needs.

References

Navigating the Nanoscale: A Technical Guide to DNA Computing and Molecular Programming

The term "DNA31" primarily refers to the 31st International Conference on DNA Computing and Molecular Programming, a premier annual gathering for researchers in the field. This conference brings together scientists from diverse backgrounds, including mathematics, computer science, physics, chemistry, biology, and nanotechnology, to explore the analysis, design, and synthesis of information-based molecular systems.[1][2] While not a specific biological molecule, the research presented at this compound provides a deep dive into the foundational principles and latest advancements in utilizing DNA and other biomolecules for computation and nanoscale engineering.

This guide serves as a technical overview of the core concepts and methodologies discussed within the this compound conference and the broader field of DNA computing. It is intended for researchers, scientists, and drug development professionals seeking to understand the state-of-the-art in this interdisciplinary domain.

Core Concepts in DNA Computing

DNA computing leverages the unique properties of deoxyribonucleic acid (DNA) for computation. Its massive parallelism, high-density information storage, and biocompatibility make it a promising alternative to traditional silicon-based computing for specific applications. Key areas of research include:

-

Algorithms and Models for Biomolecular Computation: Developing theoretical frameworks and computational models to describe and predict the behavior of molecular systems.[1]

-

Molecular Switches, Gates, and Circuits: Designing and constructing logic gates and circuits at the molecular level using DNA strand displacement reactions and other programmable interactions.[1]

-

Self-Assembly of Nanostructures: Utilizing the Watson-Crick base-pairing of DNA to program the self-assembly of complex, two- and three-dimensional nanostructures, often referred to as DNA origami.[1]

-

Molecular Robotics: Creating autonomous molecular machines that can perform tasks such as sensing, computation, and cargo delivery at the nanoscale.[1]

-

Synthetic Biology and In Vitro Evolution: Engineering novel biological circuits and systems, and using directed evolution to optimize their function.[1]

Experimental Methodologies

The experimental foundation of DNA computing and molecular programming relies on a suite of techniques from molecular biology, biochemistry, and nanotechnology. While specific protocols vary depending on the application, a general workflow often involves the following stages:

Experimental Workflow: DNA Nanostructure Assembly

Caption: A generalized workflow for the design, synthesis, assembly, and characterization of DNA nanostructures.

A more detailed breakdown of these steps includes:

-

Design: Utilizing software tools to design the DNA sequences that will self-assemble into the desired structure. This involves defining the target geometry and generating the corresponding staple strands that will fold a long scaffold strand.

-

Synthesis and Purification: Chemically synthesizing the designed DNA oligonucleotides. Subsequent purification, often by polyacrylamide gel electrophoresis (PAGE), is crucial to remove incompletely synthesized strands and other impurities.

-

Assembly: Mixing the scaffold and staple strands in a specific stoichiometric ratio in a buffered solution.

-

Thermal Annealing: Subjecting the mixture to a controlled temperature ramp, typically cooling slowly from a high temperature (e.g., 95°C) to a low temperature (e.g., 20°C). This allows the DNA strands to find their thermodynamically most stable configuration, forming the target nanostructure.

-

Characterization: Verifying the successful formation of the desired structures using techniques such as agarose (B213101) gel electrophoresis, which separates molecules by size and shape, and direct visualization through atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Signaling in Molecular Programming

While "this compound" does not refer to a specific signaling molecule, the principles of signal transduction are central to molecular programming. Information is processed and transmitted through cascades of molecular events, most notably DNA strand displacement reactions.

DNA Strand Displacement Cascade

Caption: A simplified diagram of a DNA strand displacement reaction, a fundamental process for signaling in molecular circuits.

In a basic strand displacement reaction, an input single-stranded DNA molecule binds to a partially double-stranded gate complex at a single-stranded "toehold" region. This initiates a process of branch migration, where the input strand progressively displaces an incumbent strand from the complex. This newly released strand can then act as the input for a subsequent reaction, creating a signaling cascade.

Quantitative Data and Future Directions

The field of DNA computing and molecular programming is increasingly focused on generating robust and quantitative data to validate theoretical models and guide the design of more complex systems. This includes measuring reaction kinetics, thermodynamic stability, and the error rates of molecular computations.

The research presented at conferences like this compound is pushing the boundaries of what is possible with molecular-level engineering. Future applications may include sophisticated in vivo diagnostics and therapeutics, novel biomaterials, and powerful new forms of computation. As our understanding of the fundamental principles governing nucleic acid interactions deepens, so too will our ability to program the molecular world.

References

In-depth Technical Guide on the Safety and Toxicity Profile of DNA31

Initial research indicates that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, an academic event, rather than a specific molecule, drug, or compound. Consequently, there is no public safety and toxicity data available for a substance named "this compound."

The search results consistently point to "this compound" as a conference focused on research in DNA computing, molecular programming, and nanotechnology.[1][2][3][4] Topics discussed at this conference include algorithms for biomolecular systems, molecular devices, and the self-assembly of nanostructures, none of which pertain to the safety profile of a singular chemical entity.[1][2]